molecular formula C21H21N3O4S2 B2836969 N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1021264-77-6

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2836969
CAS No.: 1021264-77-6
M. Wt: 443.54
InChI Key: CRUSCNGVGYTFRJ-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a benzyl group, a sulfonyl-substituted phenyl ring, and a dihydropyrimidinone core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the dihydropyrimidinone ring.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol, such as benzyl mercaptan, under basic conditions.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetamide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on enzymes, receptors, and other proteins.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-benzyl-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-benzyl-2-((5-((4-fluorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles and applications.

Properties

IUPAC Name

N-benzyl-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-2-15-8-10-17(11-9-15)30(27,28)18-13-23-21(24-20(18)26)29-14-19(25)22-12-16-6-4-3-5-7-16/h3-11,13H,2,12,14H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSCNGVGYTFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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